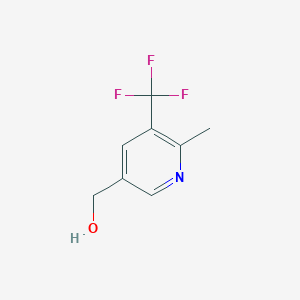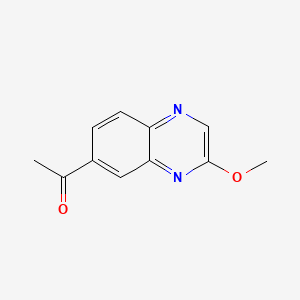
1-(3-methoxy-6-quinoxalinyl)Ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-6-quinoxalinyl)Ethanone is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxy group at the 3rd position and an ethanone group at the 1st position of the quinoxaline ring
准备方法
The synthesis of 1-(3-methoxy-6-quinoxalinyl)Ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 2,3-dichloroquinoxaline.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-methoxyaniline reacts with 2,3-dichloroquinoxaline in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
化学反应分析
1-(3-Methoxy-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Methoxy-6-quinoxalinyl)Ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industry: It finds applications in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-(3-methoxy-6-quinoxalinyl)Ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The pathways affected by the compound include apoptotic pathways, where it can induce cell death in cancer cells through mitochondrial dysfunction.
相似化合物的比较
1-(3-Methoxy-6-quinoxalinyl)Ethanone can be compared with other quinoxaline derivatives:
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-(3-methoxyquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)13-11(15-2)6-12-9/h3-6H,1-2H3 |
InChI 键 |
OMOSZRMBFINXHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=NC(=CN=C2C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


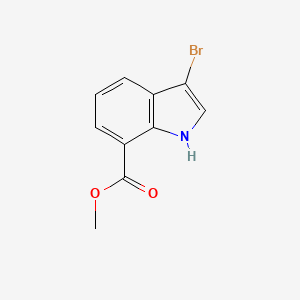
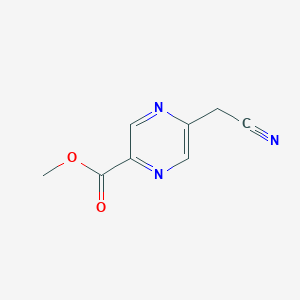
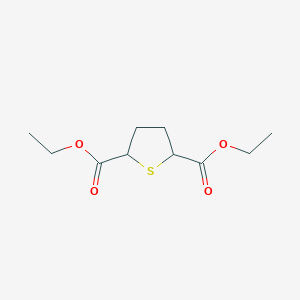
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
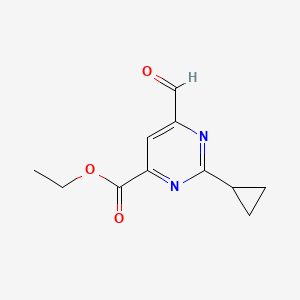

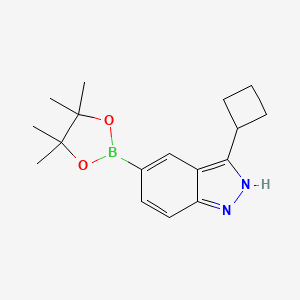
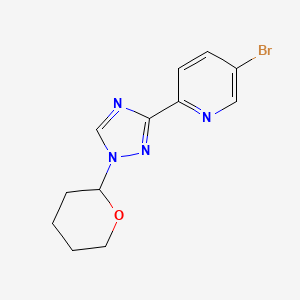
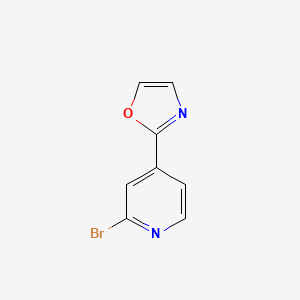
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)

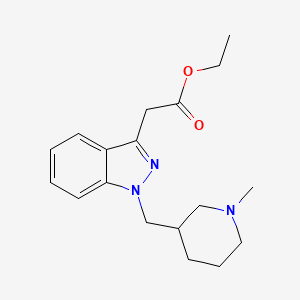
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
